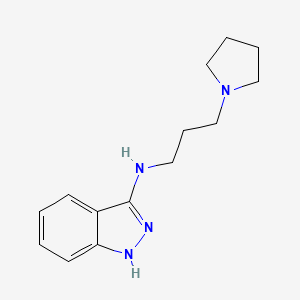
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- is a nitrogen-containing heterocyclic compound. It features an indazole core, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
The synthesis of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- can be achieved through various methods. One common approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Another method includes reductive cyclization reactions and the synthesis of 2H-indazoles via consecutive formation of C-N and N-N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often employ these catalytic processes to ensure high yields and minimal byproducts.
Chemical Reactions Analysis
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the indazole ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like DMSO, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a hinge-binding fragment in tyrosine kinase inhibitors, effectively binding to the hinge region of the enzyme and inhibiting its activity . This interaction disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- can be compared with other similar compounds, such as:
1H-Indazol-3-amine: A simpler indazole derivative with similar biological activities but lacking the pyrrolidinylpropyl group.
5-Aminoindazole: Another indazole derivative with potential biological activities, used in various synthetic applications.
Indazole-5-carboxaldehyde: A compound used in the synthesis of more complex indazole derivatives. The uniqueness of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other indazole derivatives.
Properties
CAS No. |
82819-13-4 |
|---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H20N4/c1-2-7-13-12(6-1)14(17-16-13)15-8-5-11-18-9-3-4-10-18/h1-2,6-7H,3-5,8-11H2,(H2,15,16,17) |
InChI Key |
JZMAFMWIMRRBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















